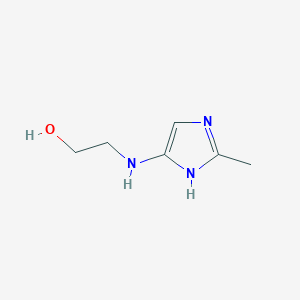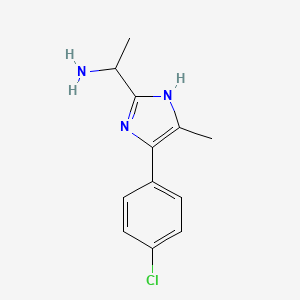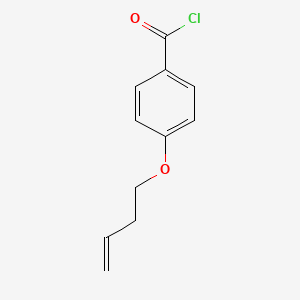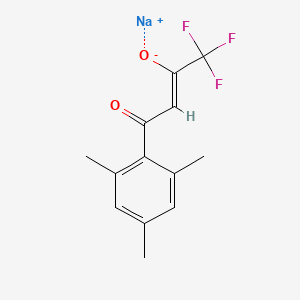
((Chlorophosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((Chlorophosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate) is a complex organic compound characterized by its unique structure and potential applications in various fields. This compound is known for its stability and reactivity, making it a subject of interest in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((Chlorophosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate) typically involves a multi-step process. One common method includes the reaction of chlorophosphoryl chloride with bis(oxy)methylene bis(2,2-dimethylpropanoate) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and pressure conditions are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of ((Chlorophosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate) is scaled up using continuous flow reactors. This allows for better control over reaction parameters and improves the overall yield. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
((Chlorophosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms.
Aplicaciones Científicas De Investigación
((Chlorophosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of polymers, coatings, and other industrial materials due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of ((Chlorophosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate) involves its interaction with specific molecular targets. The compound can form covalent bonds with target molecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, resulting in the desired biological or chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
Bis(oxy)methylene bis(2,2-dimethylpropanoate): A related compound with similar structural features but lacking the chlorophosphoryl group.
Chlorophosphoryl chloride: A simpler compound that serves as a precursor in the synthesis of ((Chlorophosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate).
Uniqueness
((Chlorophosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate) is unique due to the presence of both chlorophosphoryl and bis(oxy)methylene bis(2,2-dimethylpropanoate) groups in its structure. This combination imparts distinct chemical properties, making it more versatile and reactive compared to its similar counterparts.
Propiedades
Fórmula molecular |
C12H22ClO7P |
|---|---|
Peso molecular |
344.72 g/mol |
Nombre IUPAC |
[chloro(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C12H22ClO7P/c1-11(2,3)9(14)17-7-19-21(13,16)20-8-18-10(15)12(4,5)6/h7-8H2,1-6H3 |
Clave InChI |
MRXWWKVTUSFHQI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)OCOP(=O)(OCOC(=O)C(C)(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methoxy-4-[[4-(trifluoromethyl)phenyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B12831224.png)
![N-[5-Chloro-6-Methyl-2-(4-Pyridinyl)-4-Pyrimidinyl]-N'-[4-(Trifluoromethyl)-2-Pyridinyl]-1,2-Ethanediamine](/img/structure/B12831228.png)




![2-Methyl-3-(4-methylphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12831248.png)






